molecular formula C21H17N2P B12591950 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole CAS No. 566921-40-2

2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole

Cat. No.: B12591950
CAS No.: 566921-40-2
M. Wt: 328.3 g/mol
InChI Key: MDZWLBXZTDYRJJ-UHFFFAOYSA-N
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Description

2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is an organophosphorus compound that features a phosphanyl group attached to an imidazole ring. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. The presence of both phosphanyl and imidazole groups provides unique electronic and steric properties, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole typically involves the reaction of 1-phenyl-1H-imidazole with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows: [ \text{1-phenyl-1H-imidazole} + \text{chlorodiphenylphosphine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

    Coordination: The compound can form coordination complexes with transition metals.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the phosphanyl group.

    Substitution: Nucleophiles such as halides or alkoxides can react with the imidazole ring under basic conditions.

    Coordination: Transition metals such as palladium or platinum can form complexes with the compound in the presence of suitable ligands.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Substituted imidazole derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.

    Medicine: Research is ongoing into the use of metal complexes of this compound in medicinal chemistry, particularly in the development of new drugs.

    Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial catalysis and materials science.

Mechanism of Action

The mechanism by which 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole exerts its effects largely depends on its role as a ligand. When forming complexes with metals, the compound can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal in catalytic processes. The phosphanyl group donates electron density to the metal, while the imidazole ring can stabilize the metal center through π-backbonding.

Comparison with Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand with two phosphanyl groups.

    2-(Diphenylphosphino)benzoic acid: A similar compound with a carboxylic acid group instead of an imidazole ring.

    Diphenyl-2-pyridylphosphine: A ligand with a pyridine ring instead of an imidazole ring.

Uniqueness: 2-(Diphenylphosphanyl)-1-phenyl-1H-imidazole is unique due to the presence of both a phosphanyl group and an imidazole ring, which provides a combination of electronic and steric properties not found in other similar compounds. This makes it particularly versatile in forming stable and reactive metal complexes.

Properties

CAS No.

566921-40-2

Molecular Formula

C21H17N2P

Molecular Weight

328.3 g/mol

IUPAC Name

diphenyl-(1-phenylimidazol-2-yl)phosphane

InChI

InChI=1S/C21H17N2P/c1-4-10-18(11-5-1)23-17-16-22-21(23)24(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

InChI Key

MDZWLBXZTDYRJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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